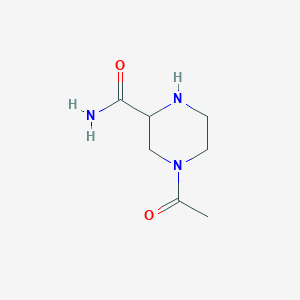

4-Acetylpiperazine-2-carboxamide

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C7H13N3O2 |

|---|---|

分子量 |

171.20 g/mol |

IUPAC 名称 |

4-acetylpiperazine-2-carboxamide |

InChI |

InChI=1S/C7H13N3O2/c1-5(11)10-3-2-9-6(4-10)7(8)12/h6,9H,2-4H2,1H3,(H2,8,12) |

InChI 键 |

OECGZMWGQAUMTA-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N1CCNC(C1)C(=O)N |

产品来源 |

United States |

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-Acetylpiperazine-2-carboxamide, ensuring all functional groups and their connectivity are correctly identified.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to map the precise atomic arrangement.

In ¹H NMR spectra of acyl-functionalized piperazines, the signals for the piperazine (B1678402) ring protons often appear as complex multiplets due to restricted rotation around the amide bond and potential chair-to-chair ring conformations. nih.govresearchgate.net This can lead to the observation of distinct signals for axial and equatorial protons at room temperature. nih.gov The acetyl group protons would present as a sharp singlet, while the carboxamide protons would appear as two distinct, potentially broad signals.

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbons of the acetyl and carboxamide groups, as well as for the individual carbons of the piperazine ring. The specific chemical shifts are sensitive to the electronic environment and molecular conformation. Research on related piperazine derivatives shows that the structures of target compounds are often characterized by ¹H NMR and ¹³C NMR. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar functional groups and structures; actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 | ~21 |

| Piperazine CH₂ | 2.8 - 4.0 | 40 - 50 |

| Piperazine CH | ~4.2 | ~55 |

| Carboxamide NH₂ | 7.0 - 8.0 (two signals) | - |

| Acetyl C=O | - | ~170 |

| Carboxamide C=O | - | ~175 |

This table is generated based on general principles of NMR spectroscopy and data from related piperazine compounds.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. For the molecular formula C₇H₁₃N₃O₂, the calculated exact mass of the protonated molecule [M+H]⁺ would be determined with high precision, allowing for unambiguous formula confirmation. This technique has been successfully applied to characterize various piperazine derivatives. researchgate.net

In addition to exact mass, HRMS provides valuable structural information through analysis of fragmentation patterns. Common fragmentation pathways for this compound would likely involve:

Loss of the acetyl group (CH₃CO).

Cleavage of the carboxamide group (CONH₂).

Ring-opening fragmentation of the piperazine core.

These fragmentation patterns serve as a fingerprint, further corroborating the proposed structure.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₃N₃O₂ |

| Molecular Weight | 171.19 g/mol |

| Calculated Exact Mass [M+H]⁺ | 172.1086 Da |

This table contains calculated data for the specified compound.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Key expected absorption bands include:

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (CONH₂).

C-H Stretching: Bands just below 3000 cm⁻¹ from the aliphatic C-H bonds of the piperazine ring and acetyl group.

C=O Stretching: Two strong absorption bands are anticipated for the carbonyl groups. The amide carbonyl (carboxamide) typically appears around 1680-1630 cm⁻¹, often showing a prominent feature known as the Amide I band. The acetyl group's ketone carbonyl would be expected at a higher wavenumber, typically around 1650-1630 cm⁻¹. In similar structures, a C=O stretch is noted around 1638 cm⁻¹. researchgate.net

N-H Bending: The Amide II band, resulting from N-H bending, typically appears around 1650-1550 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amide (R-CONH₂) | N-H Stretch | 3200 - 3400 |

| Primary Amide (R-CONH₂) | C=O Stretch (Amide I) | 1680 - 1630 |

| Tertiary Amide (R-CONR₂) | C=O Stretch | 1650 - 1630 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

This table is based on established IR spectroscopy correlation charts and data from related compounds. researchgate.netnist.gov

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are the gold standard for separating the main compound from impurities, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. A validated, stability-indicating HPLC method can separate the target compound from synthesis-related impurities, degradants, and enantiomeric impurities if applicable.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. For polar compounds like piperazine derivatives, reversed-phase HPLC is commonly employed. The purity of many final target compounds is determined to be ≥ 95% by HPLC analysis. researchgate.netunipi.it

A typical HPLC method would involve:

Column: A C18 column is a common choice for reversed-phase chromatography. unodc.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). unodc.orgjocpr.com

Detection: UV detection is suitable due to the presence of the chromophoric amide groups. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment. unodc.org

Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Table 4: Typical HPLC Parameters for Piperazine Derivative Analysis

| Parameter | Typical Condition | Reference |

| Column | C18, 4.6 mm x 250 mm, 5 µm | unodc.org |

| Mobile Phase A | 5mM Heptafluorobutyric acid or similar buffer | unodc.org |

| Mobile Phase B | Acetonitrile | unodc.org |

| Flow Rate | 1.0 mL/min | unodc.orgjocpr.com |

| Detection | UV/PDA at an appropriate wavelength (e.g., 210 nm) | unodc.org |

| Column Temperature | 35-40 °C | unodc.orgjocpr.com |

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is an effective technique for the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound. This could include residual solvents from the synthesis or volatile by-products.

While the target compound itself may have low volatility, GC can be used to screen for more volatile precursors or related substances. GC-MS methods are widely used for the identification of piperazine-class drugs and their impurities. rsc.orgojp.gov

A standard GC-MS method would include:

Column: A low-to-mid polarity capillary column, such as one with a 5% phenyl/95% methyl polysiloxane stationary phase. unodc.org

Carrier Gas: Helium is typically used. unodc.org

Temperature Program: A temperature ramp (e.g., starting at 100°C and increasing to 290°C) is used to elute compounds with a range of boiling points. unodc.org

Injector: A split/splitless injector is common. unodc.org

Detector: A Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. unodc.org

Table 5: Typical GC-MS Conditions for Piperazine Impurity Profiling

| Parameter | Typical Condition | Reference |

| Column | 5% Phenyl-methyl-siloxane, 30 m x 0.25 mm, 0.25 µm | unodc.org |

| Carrier Gas | Helium, ~1 mL/min | unodc.org |

| Injector Temperature | 250 °C | unodc.org |

| Oven Program | 100°C (hold 5 min), ramp at 10°C/min to 290°C (hold 20 min) | unodc.org |

| Detector | Mass Spectrometer (EI mode) | unodc.orgrsc.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions. In the synthesis of this compound, which typically involves the acetylation of a piperazine-2-carboxamide (B1304950) precursor, TLC is employed to qualitatively track the consumption of starting materials and the formation of the desired product. vulcanchem.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable solvent system, or eluent. The choice of eluent is crucial and is determined empirically to achieve optimal separation of the components in the reaction mixture. For piperazine derivatives, which possess a degree of polarity, solvent systems of varying polarity are utilized. A typical system might consist of a mixture of a more polar solvent, such as methanol or ethyl acetate, and a less polar solvent, like dichloromethane (B109758) or hexane (B92381).

As the solvent front moves up the plate by capillary action, the different components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. The resulting separation is visualized, often under UV light if the compounds are UV-active, or by using a staining agent. The retention factor (R\f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

By comparing the R\f value of the spot corresponding to the starting material with that of the newly formed spot in the reaction mixture lane, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate a successful transformation. For instance, in a reversed-phase TLC system, the more polar starting material, piperazine-2-carboxamide, would have a higher R\f value compared to the less polar product, this compound.

Table 1: Illustrative TLC Data for Reaction Monitoring of this compound Synthesis

| Compound | Mobile Phase (e.g., Dichloromethane:Methanol, 9:1) | Retention Factor (R\f) (Illustrative) | Visualization |

| Piperazine-2-carboxamide (Starting Material) | Dichloromethane:Methanol (9:1) | 0.2 | UV light (254 nm), Potassium permanganate (B83412) stain |

| This compound (Product) | Dichloromethane:Methanol (9:1) | 0.5 | UV light (254 nm), Potassium permanganate stain |

X-ray Crystallography for Solid-State Structure and Stereochemistry (if single crystals are obtained)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should single crystals of this compound of suitable quality be obtained, this technique can provide unequivocal information about its molecular structure, including bond lengths, bond angles, and conformational details of the piperazine ring. Furthermore, it can establish the absolute stereochemistry of the molecule if it is chiral.

The process begins with the growth of a single crystal, which can be a challenging step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is mounted on a goniometer, it is irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. For piperazine derivatives, X-ray crystallography can confirm the conformation of the six-membered ring, which typically adopts a chair conformation. nih.govresearchgate.net The analysis will also precisely locate the positions of the acetyl and carboxamide substituents on the piperazine ring.

If the compound crystallizes in a chiral space group, the analysis can also determine the absolute configuration of the stereocenters, such as the carbon atom at the 2-position of the piperazine ring. This is a crucial piece of information for chiral drug candidates.

Table 2: Illustrative Crystallographic Data for a Piperazine Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1018.9 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.285 |

| R-factor | 0.045 |

Note: This data is for illustrative purposes for a generic piperazine derivative and does not represent actual data for this compound.

Chiral Chromatography for Enantiomeric Purity Determination (if applicable)

The carbon atom at the 2-position of the piperazine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is a critical aspect of its analysis. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most widely used and effective method for this purpose. nih.gov

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

A variety of CSPs are commercially available, with polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose, being particularly effective for the separation of a broad range of chiral compounds, including piperazine derivatives. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks.

The output of the analysis is a chromatogram showing two distinct peaks for the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee), a measure of the purity of the sample with respect to one enantiomer, can be calculated from the areas of the two peaks. For pharmaceutical applications, a high enantiomeric purity is often required.

Table 3: Illustrative Chiral HPLC Method for a Piperazine Carboxamide Derivative

| Parameter | Illustrative Condition |

| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms for Synthesis and Transformation

The synthesis of 4-Acetylpiperazine-2-carboxamide and its derivatives can be achieved through various synthetic routes, primarily involving the functionalization of a pre-existing piperazine-2-carboxamide (B1304950) core. nih.gov

The formation of the acetyl group at the N4 position and the carboxamide at the C2 position are key synthetic transformations.

Acylation: The introduction of the acetyl group at the N4 position of a piperazine-2-carboxamide precursor typically proceeds via a nucleophilic acyl substitution. The secondary amine at the N4 position acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct and to deprotonate the piperazine (B1678402) nitrogen, thereby increasing its nucleophilicity.

The general mechanism involves:

Activation of the acetylating agent (if necessary).

Nucleophilic attack of the piperazine N4-nitrogen on the carbonyl carbon of the acetylating agent, leading to a tetrahedral intermediate.

Collapse of the tetrahedral intermediate with the expulsion of the leaving group (e.g., chloride or acetate).

Deprotonation of the newly acylated nitrogen (if protonated during the reaction) to yield the final N-acetylated product.

Amidation: The formation of the carboxamide group at the C2 position involves the coupling of a piperazine-2-carboxylic acid derivative with an amine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The mechanism for EDC/HOBt mediated amidation proceeds as follows:

Activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.

Reaction of the O-acylisourea with HOBt to form an active ester, which is less prone to side reactions and racemization.

Nucleophilic attack by the amine on the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

Collapse of the intermediate to form the amide bond and release HOBt.

An alternative efficient method for the synthesis of piperazine-2-carboxamides is the Ugi four-component condensation. This one-pot reaction between an N-alkylethylenediamine, chloroacetaldehyde, an isonitrile, and a carboxylic acid provides a direct route to these structures. capes.gov.br

The piperazine core of this compound exhibits distinct nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The nitrogen atoms of the piperazine ring are inherently nucleophilic due to the presence of lone pairs of electrons. ambeed.com However, in this compound, the nucleophilicity of the N4 nitrogen is significantly diminished due to the electron-withdrawing effect of the acetyl group. The N1 nitrogen, being part of a secondary amide, is also not strongly nucleophilic. Therefore, any nucleophilic reactions involving the piperazine ring itself are less likely compared to unsubstituted or mono-substituted piperazines. The piperazine moiety is known to act as an efficient nucleophile in substitution reactions. researchgate.net

Electrophilic Reactivity: The carbonyl carbons of both the acetyl and carboxamide groups are electrophilic centers and are susceptible to attack by strong nucleophiles. The protons on the carbon atoms adjacent to the nitrogen atoms (α-amino protons) can be abstracted by a strong base, rendering these positions nucleophilic for subsequent reactions. rsc.org

While specific ring-opening reactions for this compound are not extensively documented, piperazine derivatives can undergo ring-opening under certain conditions. For instance, ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO), which contains a piperazine-like core, can be initiated by various reagents to yield piperazine derivatives. rsc.org The synthesis of the piperazine ring itself is a ring-closing reaction, often achieved through the cyclization of linear diamine precursors. nih.gov Palladium-catalyzed cyclization reactions are also employed for the modular synthesis of highly substituted piperazines. organic-chemistry.org

Stability and Degradation Pathways (excluding safety profiles)

The stability of this compound is influenced by temperature, pH, and the presence of oxidizing or reducing agents. The amide bonds are generally stable but can be hydrolyzed under acidic or basic conditions, although typically requiring harsh conditions.

Studies on the thermal and oxidative degradation of piperazine, often in the context of its use in carbon dioxide capture, provide insights into potential degradation pathways. utexas.eduacs.orgnih.govresearchgate.net Thermal degradation of piperazine can proceed via SN2 substitution reactions, initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine, leading to ring-opened products. acs.org Oxidative degradation can lead to the formation of various products, including ethylenediamine, carboxylates, and other amides. utexas.edu For this compound, the presence of the acetyl and carboxamide groups would likely influence the degradation profile, potentially leading to different breakdown products.

| Degradation Condition | Potential Products |

| Thermal Stress | Ring-opened structures, de-acetylation, hydrolysis of the carboxamide. |

| Oxidative Stress | Formation of various oxidized species, potential cleavage of the piperazine ring. |

| Acidic/Basic Hydrolysis | Piperazine-2-carboxylic acid, acetic acid, and the corresponding amine from the carboxamide. |

Kinetic Studies of Key Synthetic Steps

The kinetics of N-acylation of piperazine-2-carboxylic acid esters have been studied, particularly in the context of enzymatic kinetic resolutions. For instance, Lipase A from Candida antarctica (CAL-A) has been shown to be highly enantioselective in the N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester. researchgate.net Such studies highlight the potential for stereoselective synthesis and provide data on reaction rates under specific catalytic conditions.

Kinetic studies on the absorption of CO2 by aqueous piperazine solutions are also well-documented, providing rate constants and activation energies for the reactions between CO2 and the piperazine nitrogens. researchgate.netnih.gov Although this is a different reaction, it underscores the nucleophilic character of the piperazine amines and the factors that influence their reactivity.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: In reactions involving the functionalization of a piperazine-2-carboxamide precursor, the two nitrogen atoms of the piperazine ring are not equivalent, leading to regioselectivity. The N1 nitrogen is part of the carboxamide group at the 2-position, while the N4 nitrogen is a secondary amine. Acylation, for example, will preferentially occur at the more nucleophilic N4 position.

Stereoselectivity: The C2 carbon of this compound is a chiral center. Therefore, the synthesis of this compound from achiral starting materials will result in a racemic mixture. Stereoselective synthesis can be achieved through various strategies:

Use of Chiral Starting Materials: Starting from an enantiomerically pure piperazine-2-carboxylic acid derivative will lead to the corresponding enantiomer of the final product.

Chiral Resolution: Racemic mixtures of piperazine-2-carboxamide or its precursors can be resolved into their constituent enantiomers, for example, through enzymatic kinetic resolution. researchgate.net

Asymmetric Synthesis: The development of asymmetric synthetic routes to substituted piperazines is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming or functionalization steps. organic-chemistry.orgresearchgate.net For example, highly diastereoselective intramolecular hydroamination has been used for the synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

The stereochemical integrity of the chiral center at C2 is an important consideration in subsequent reactions of this compound.

Solvent Effects on Reaction Outcomes and Mechanisms

The choice of solvent can significantly influence the reactivity of "this compound" and its precursors, affecting reaction rates, yields, and even the mechanistic pathway. While specific comparative studies on "this compound" are limited, the influence of solvents can be inferred from research on the synthesis of related piperazine derivatives and general principles of amide bond formation.

The synthesis of piperazine amides often involves the coupling of a piperazine derivative with a carboxylic acid or its activated form. The solvent in these reactions plays a crucial role in solvating the reactants, intermediates, and transition states. The polarity, proticity, and coordinating ability of the solvent can all impact the reaction's efficiency.

Detailed Research Findings:

In the synthesis of piperazine derivatives, a variety of solvents are employed, with the selection often being critical for achieving high yields and purity. For instance, in the preparation of piperazinyl amides of glycyrrhetinic acid, different solvents were screened for the coupling of 3-acetyl-18β-glycyrrhetinic acid with 1-Boc-piperazine. It was found that acetonitrile (B52724) provided an excellent yield, although a small amount of an intermediate remained. In contrast, using N,N-dimethylformamide (DMF) led to the formation of unknown byproducts, and reactions in ethyl acetate (B1210297) were slow and incomplete. This highlights the dramatic effect a solvent can have on the reaction outcome.

The formation of the amide bond itself is sensitive to the solvent environment. While polar aprotic solvents like DMF and DCM are common, there is a growing interest in more environmentally benign alternatives. Studies on amide bond formation have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be suitable replacements for traditional chlorinated solvents. Furthermore, reactions in water, facilitated by surfactants to create micelles, have been shown to proceed rapidly, sometimes outperforming traditional organic solvents. The hydrophobic effect within the micelles can lead to a high local concentration of reactants, accelerating the reaction.

In the context of "this compound," the acetyl group at the N4 position reduces the nucleophilicity of the adjacent nitrogen. The formation of the carboxamide at the C2 position would typically involve the reaction of a piperazine-2-carboxylate precursor. The solvent would need to effectively solvate both the piperazine derivative and the acylating agent.

A summary of solvents used in the synthesis of related piperazine carboxamides and their reported effects is presented in the table below.

| Reaction Type | Piperazine Derivative | Solvent(s) | Reported Outcome | Reference |

| Amide Coupling | 1-Boc-piperazine | Acetonitrile | Excellent yield | mdpi.com |

| Amide Coupling | 1-Boc-piperazine | N,N-Dimethylformamide (DMF) | Formation of unknown byproducts | mdpi.com |

| Amide Coupling | 1-Boc-piperazine | Ethyl acetate | Incomplete conversion | mdpi.com |

| Amide Coupling | Substituted Phenyl or Benzyl Piperazines | Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF) | Effective for carboxylic acid activation | nsf.gov |

| Radical Cyclization | Diacyl and Alkyl-acyl Piperazines | Glacial Acetic Acid | Medium to high yields of dihydrofuran-piperazine compounds | rsc.org |

| Amide Bond Formation | General Amines and Carboxylic Acids | Water (with surfactant) | Rapid reaction, high yields | nih.gov |

| Amide Bond Formation | General Amines and Carboxylic Acids | 2-Methyltetrahydrofuran (2-MeTHF) | Suitable green alternative to DCM | rsc.org |

Mechanistic Implications:

The solvent can influence the reaction mechanism in several ways:

Stabilization of Intermediates: In reactions that proceed through charged intermediates, such as the formation of an acylium ion from an acyl halide, polar solvents can stabilize these species, facilitating the reaction.

Solvation of Nucleophiles: The nucleophilicity of the piperazine nitrogen can be modulated by the solvent. Protic solvents, for example, can form hydrogen bonds with the amine, potentially reducing its nucleophilicity and slowing down the reaction rate compared to aprotic solvents.

Reaction Pathway Selection: As seen with the use of DMF leading to byproducts, the solvent can sometimes enable alternative reaction pathways, leading to a decrease in the desired product's yield. In the synthesis of piperazine-2-carboxamide libraries, the choice of solvent and reaction conditions was critical to avoid side reactions like the cyclization of aromatic ureas into hydantoins. nih.gov

For the specific case of forming the carboxamide bond on a pre-acetylated piperazine ring, aprotic solvents are generally preferred to avoid complications arising from the solvent acting as a competing nucleophile or excessively solvating the amine. The choice between a polar aprotic solvent like acetonitrile or a less polar one like DCM would depend on the specific reactants and coupling agents used, with empirical optimization often being necessary to achieve the best results.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Determinants for Biological Activity

Influence of the Piperazine (B1678402) Ring System and its Conformation

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug molecules to enhance their therapeutic potential. nih.gov Its presence is often beneficial for improving pharmacokinetic properties, such as water solubility, which is crucial for bioavailability. nih.govresearchgate.net The two nitrogen atoms in the ring can participate in crucial hydrogen bonding with target proteins, which can enhance biological activity. researchgate.net

The conformation of the piperazine ring—typically a chair conformation—can be influenced by substituents, potentially adopting a twist-boat conformation to alleviate steric strain. nih.gov This conformational flexibility is a critical factor in drug design, as the spatial arrangement of the atoms dictates how the molecule fits into a biological target. nih.gov Replacing the piperazine ring with other cyclic systems, such as morpholine (B109124) or pyrrolidine (B122466), has been shown in some instances to cause a noticeable decrease in biological activity, underscoring the importance of this specific heterocyclic system. nih.gov

Role of the Acetyl Group in Ligand-Target Interactions

The acetyl group at the N4 position of the piperazine ring plays a significant role in modulating the compound's interaction with its biological targets. Studies on various piperazine derivatives have shown that an acetyl group is well-tolerated within the binding pockets of certain receptors, such as the σ1 receptor. nih.gov The presence and nature of acyl groups can be pivotal for activity. For example, in a series of hederagenin (B1673034) derivatives, the inclusion of acetyl groups at specific positions on the molecular scaffold was a key factor in developing effective cytotoxic agents. nih.gov The acetyl group can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

Significance of the Carboxamide Moiety and its Orientation

The carboxamide moiety is a ubiquitous functional group in drug molecules, recognized as an important pharmacophore. researchgate.netnih.gov Its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with amino acid residues in a target's active site. mdpi.comstereoelectronics.org

The orientation of the carboxamide group is critical for establishing these interactions. zu.ac.ae The planar nature of the amide bond restricts the conformation of the molecule, which can be crucial for presenting the other functional groups in the optimal arrangement for binding. stereoelectronics.org Molecular docking studies on similar carboxamide-containing compounds have revealed that the amide group often forms key hydrogen bonds with residues like asparagine, while the carbonyl oxygen can interact with residues such as glycine. mdpi.com

Impact of Substituents and Linker Groups on Activity

The biological activity of the 4-acetylpiperazine-2-carboxamide scaffold can be fine-tuned by adding various substituents and linker groups. Structure-activity relationship studies have demonstrated that the nature and position of these substituents can have a profound effect on potency and selectivity.

For instance, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene (B151609) ring linked to the piperazine core has been shown to enhance anti-tumor activity. nih.gov Conversely, in other contexts, introducing electron-donating groups to an attached pyridine (B92270) ring can increase inhibitory activity by strengthening hydrogen bonds with the target. acs.org The length and composition of linker groups that may connect the core scaffold to other molecular fragments are also influential. nih.gov

| Scaffold/Derivative Type | Substituent/Modification | Effect on Activity | Source |

|---|---|---|---|

| Berberine-piperazine derivatives | Electron-withdrawing groups (e.g., chloro-, fluoro-) on linked benzene ring | Enhanced anti-tumor activity | nih.gov |

| Piperazinyl-pyrimidine analogues | Electron-donating groups on pyridine ring | Enhanced Mpro inhibitory activity | acs.org |

| Ursolic acid derivatives | Introduction of a piperazine ring | Significantly improved anti-tumor activity | nih.gov |

| Benzoxazolone carboxamides | N-ethyl piperazine vs. N-H piperazine | ~7-fold increase in potency | nih.gov |

Fragment-Based Drug Design (FBDD) Approaches Leveraging the this compound Scaffold

Fragment-based drug design (FBDD) is a strategy that involves screening small chemical fragments for weak binding to a biological target. Promising fragments are then grown or linked together to produce a lead compound with higher affinity. The this compound scaffold is well-suited for such an approach.

The core structure itself can be considered a key fragment. For example, a fragment growth strategy was successfully used for piperidine-3-carboxamide derivatives, where a benzylamine (B48309) group was added to an existing fragment to enhance interactions with the target's binding pocket. mdpi.com Similarly, the this compound scaffold could serve as a starting point. Researchers could explore how growing the molecule from the carboxamide nitrogen or by replacing the acetyl group with larger substituents could improve potency and selectivity, progressively building a more complex and effective inhibitor.

Design Principles for Lead Optimization and Potency Enhancement

Lead optimization is the process of modifying a biologically active compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. ijddd.com For compounds based on the this compound scaffold, several design principles can guide this process.

One key strategy is structural simplification , which involves removing non-essential parts of a molecule to improve synthetic accessibility and pharmacokinetic profiles while retaining key pharmacophoric features. scienceopen.com For this scaffold, the essential features would likely be the piperazine ring for its favorable pharmacokinetic contributions and the carboxamide group for its hydrogen-bonding capabilities. nih.govmdpi.com

Another principle involves targeted modifications to block metabolic liabilities. For instance, if a particular part of the molecule is prone to metabolic breakdown, introducing fluorine atoms or other functional groups at that site can improve metabolic stability. acs.org Extensive lead optimization of piperazinyl-pyrimidine analogues has shown that a combination of scaffold changes and thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening is crucial for developing potent and safe drug candidates. nih.gov Studies on benzoxazolone carboxamides have demonstrated that modifying the piperazine nitrogen, for example by creating N-alkyl derivatives or piperazinones, can lead to a significant increase in inhibitory potency. nih.gov

| Lead Optimization Strategy | Example/Application | Outcome | Source |

|---|---|---|---|

| Modification of Piperazine Nitrogen | Conversion of N-H piperazine to N-ethyl piperazine in benzoxazolone carboxamides. | Potency increased nearly 7-fold. | nih.gov |

| Blocking Metabolic Sites | Introducing functional groups on a pyridine ring of Mpro inhibitors. | Aimed to improve pharmacokinetic properties. | acs.org |

| Scaffold Hopping | Replacing a complex scaffold with a simpler one while retaining key interactions. | Can lead to improved drug-likeness and novel intellectual property. | nih.gov |

| Structural Simplification | Truncating unnecessary groups from a large lead compound. | Can improve pharmacokinetic profiles and reduce side effects. | scienceopen.com |

No Publicly Available Research on the QSAR Studies of this compound

Following a comprehensive review of scientific literature and databases, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for the chemical compound "this compound" were found. The development and validation of QSAR models, including the selection of molecular descriptors, statistical analysis, and the predictive capabilities for novel analogues, appear not to be available in the public domain for this particular molecule.

This lack of specific research indicates that "this compound" may not have been a primary focus of extensive drug discovery or computational chemistry research that has been published. While QSAR studies are common for various classes of therapeutic agents, it is not guaranteed that every chemical compound will have been subjected to such an analysis.

Therefore, the detailed article on the SAR and QSAR studies of "this compound" as per the requested structure cannot be generated due to the absence of foundational research data.

Computational Chemistry and Molecular Modeling in Compound Design and Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule (ligand) and a protein (target).

While no specific molecular docking studies for 4-Acetylpiperazine-2-carboxamide have been identified in the literature, such simulations would be instrumental in understanding its potential biological activity.

A molecular docking simulation for this compound would involve preparing a 3D structure of the molecule and docking it into the active site of a selected protein target. The simulation would predict the most stable binding poses of the compound within the active site, revealing its likely conformation upon binding. This information is crucial for understanding the mechanism of action.

Docking algorithms can identify and visualize the key intermolecular interactions between this compound and a target protein. These interactions are fundamental to the stability of the ligand-protein complex and can include:

Hydrogen Bonds: The carboxamide and acetyl groups of the compound contain hydrogen bond donors and acceptors that could form critical interactions with amino acid residues in a protein's active site.

Hydrophobic Contacts: The piperazine (B1678402) ring and its substituents can engage in hydrophobic interactions with nonpolar residues of the target.

Pi-Pi Stacking: While less likely for this specific compound due to the lack of aromatic rings, this interaction is a consideration for many drug-like molecules.

A hypothetical representation of such interactions is detailed in the table below.

| Interaction Type | Potential Functional Group on this compound | Potential Interacting Amino Acid Residue (Example) |

| Hydrogen Bond (Donor) | Amide (-NH2) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Serine, Threonine, Tyrosine |

| Hydrophobic Interaction | Piperazine ring | Leucine, Valine, Isoleucine |

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) between a ligand and a target. A lower binding energy typically indicates a more stable complex. If this compound were being screened against a panel of potential targets, these scores would allow for the ranking of its potential efficacy against each, guiding further experimental validation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would offer insights beyond the static picture provided by molecular docking. It would allow for the exploration of the compound's conformational landscape and the stability of its interactions with a target over a simulated time period, often on the nanosecond to microsecond scale. To date, no specific MD simulation studies for this compound have been published.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. A DFT study of this compound, for which there is no specific literature available, would typically involve optimizing the molecule's geometry to find its lowest energy conformation. Subsequent calculations could determine a range of electronic properties, as outlined in the table below.

| Calculated Property | Relevance to Chemical Behavior |

| Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies | The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of interaction. |

| Atomic Charges | Calculates the partial charge on each atom, which can help in understanding intermolecular interactions like hydrogen bonding. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative stabilities. For a flexible molecule like this compound, which contains a piperazine ring, understanding its preferred conformation is crucial as it dictates how the molecule can interact with a biological target.

The piperazine ring typically exists in a chair conformation to minimize steric strain. However, the substituents at the N1 (acetyl) and C2 (carboxamide) positions influence the energetic preference for axial or equatorial orientations. Computational studies on similar 1-acyl-2-substituted piperazines have shown a general preference for the substituent at the C2 position to adopt an axial conformation nih.gov. This preference can be further stabilized by intramolecular hydrogen bonds in certain derivatives nih.gov.

Energy landscape mapping provides a comprehensive view of all possible conformations and the energy barriers between them. By systematically rotating the rotatable bonds of this compound and calculating the potential energy at each step, a multi-dimensional energy surface is generated. The low-energy regions on this map, or "energy wells," correspond to the most stable conformations. This information is critical for understanding the molecule's dynamic behavior and for selecting the most relevant conformation for subsequent docking studies. For instance, the energy landscape can reveal the energetic cost of adopting a specific "bioactive" conformation required for binding to a receptor.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | C2-Carboxamide Orientation | N1-Acetyl Orientation | Relative Energy (kcal/mol) | Population (%) |

| 1 | Axial | Equatorial | 0.00 | 75.2 |

| 2 | Equatorial | Equatorial | 1.25 | 14.8 |

| 3 | Axial | Axial | 2.50 | 7.5 |

| 4 | Equatorial | Axial | 3.50 | 2.5 |

| Note: This table is illustrative and based on general principles of conformational analysis for substituted piperazines. |

Prediction of Spectroscopic Properties

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. These predictions can aid in the structural confirmation of newly synthesized compounds by comparing the calculated spectra with experimental data.

For this compound, DFT calculations, often using methods like B3LYP, can predict its vibrational spectra, including Infrared (IR) and Raman spectra chemrxiv.org. The calculations provide the vibrational frequencies and intensities of different molecular motions (e.g., C=O stretching, N-H bending, C-N stretching). By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to a specific functional group or structural feature of the molecule chemrxiv.org. This detailed assignment is invaluable for interpreting complex experimental spectra.

Furthermore, other spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. These predictions help in assigning signals in experimental NMR spectra, which is fundamental for structural elucidation.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Carboxamide Moiety

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 | 3465 |

| C=O Stretch (Amide I) | 1685 | 1690 |

| N-H Bend (Amide II) | 1620 | 1625 |

| C-N Stretch | 1405 | 1400 |

| Note: Data is representative for a typical secondary amide and illustrates the accuracy of DFT predictions. |

Virtual Screening Approaches for Library Prioritization

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those most likely to bind to a drug target. This approach is instrumental in prioritizing which derivatives of a lead scaffold, such as this compound, should be synthesized and tested.

There are two main categories of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that are active against a specific target. It uses the principle of molecular similarity, assuming that molecules with similar structures or properties are likely to have similar biological activities nih.govmdpi.com. For a library of this compound derivatives, LBVS could involve searching for compounds that share key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) with known active ligands.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS can be employed. This method, most commonly using molecular docking, simulates the binding of each compound from the virtual library into the target's active site nih.gov. The compounds are then ranked based on a scoring function that estimates the binding affinity. This allows for the prioritization of derivatives that are predicted to form the most stable complexes with the target protein.

A typical workflow involves generating a virtual combinatorial library by computationally attaching various chemical groups (R-groups) to the this compound core. This library is then screened using either LBVS or SBVS to generate a ranked list of "hits" for synthetic prioritization 5z.com.

Cheminformatics and Machine Learning Applications in Compound Design

Cheminformatics and machine learning (ML) are transforming drug design by leveraging large datasets to build predictive models nih.govcam.ac.uk. These approaches are particularly useful for optimizing the properties of a compound series based on a core scaffold like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity mdpi.com. For a set of this compound analogues with known activities, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. Molecular descriptors used in QSAR models can include physicochemical properties like logP, molecular weight, and topological indices.

Machine Learning Models: More advanced ML algorithms, such as random forests, support vector machines, and deep neural networks, can capture highly complex, non-linear relationships between structure and activity or other properties (e.g., absorption, distribution, metabolism, excretion - ADME) cam.ac.ukmdpi.com. These models are trained on large datasets of diverse chemical compounds. A model trained on relevant data could predict various properties for novel this compound derivatives, helping to identify candidates with a balanced profile of potency and drug-like properties. This significantly reduces the trial-and-error nature of traditional drug discovery cam.ac.uk.

By integrating these computational approaches, researchers can efficiently explore the chemical space around the this compound scaffold, prioritize the most promising candidates, and accelerate the journey from initial hit to a viable drug candidate.

Biological Target Identification and Pathway Modulation

Systematic Approaches for Unraveling Biological Targets

Identifying the specific proteins or pathways that a small molecule interacts with is a complex endeavor. Investment in phenotypic drug discovery, where compounds are identified based on their effects on cells or organisms, has spurred the need for robust target deconvolution methods. researchgate.netnih.gov These methods aim to pinpoint the molecular targets responsible for the observed phenotypic changes. researchgate.net

Chemoproteomics has emerged as a powerful technique for the global profiling of drug-target interactions directly in complex biological systems. researchgate.netchemrxiv.org This approach utilizes chemical probes, often derived from the compound of interest, to identify and isolate its binding partners from the entire proteome. researchgate.net

Affinity-based target profiling is a cornerstone of chemoproteomics. In this method, the small molecule is tethered to a solid support, such as agarose (B213101) beads, creating an "affinity matrix." researchgate.netnih.gov When a cell lysate is passed over this matrix, proteins that bind to the immobilized compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. researchgate.netnih.gov

Activity-based protein profiling (ABPP) is another sophisticated chemoproteomic strategy. researchgate.netnih.gov ABPP uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. nih.gov By competing with these probes, a compound of interest can reveal its inhibitory activity against certain enzymes, which can then be identified through mass spectrometry. researchgate.netbiorxiv.org This method is particularly useful for identifying enzyme targets and understanding their functional engagement by the compound. nih.gov

The development of advanced techniques like thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) has further enhanced target identification. researchgate.netnih.govox.ac.uk TPP measures changes in the thermal stability of proteins upon ligand binding, while SPROX assesses changes in protein stability under oxidative conditions. researchgate.netnih.gov These label-free methods provide valuable insights into direct target engagement within the cellular environment. nih.govox.ac.uk

Target deconvolution is the process of identifying the specific molecular target or targets of a compound that are responsible for its observed biological effects. researchgate.net This is often a challenging but crucial step, as a compound may interact with multiple proteins (polypharmacology), not all of which are related to its therapeutic action. researchgate.netresearchgate.net

The process typically begins with a list of potential targets generated from initial screens, such as those from chemoproteomic experiments. researchgate.net Validating which of these "hits" are functionally relevant requires a combination of orthogonal approaches. researchgate.netnih.gov These can include:

Computational Prediction: Using the chemical structure of the compound to predict potential targets based on similarity to known ligands or through molecular docking simulations.

Biochemical and Biophysical Assays: Directly measuring the binding affinity and functional modulation of the compound on purified candidate proteins.

Genetic Approaches: Using techniques like siRNA or CRISPR to knock down or knock out potential target genes and observing if this phenocopies the effect of the compound.

A successful target deconvolution strategy often involves integrating data from multiple experimental approaches to build a strong case for a specific target's involvement in the compound's mechanism of action. researchgate.netnih.gov

Investigation of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

A significant area of research for derivatives of 4-acetylpiperazine-2-carboxamide has been their potential as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). bohrium.comresearchgate.net PARP-1 is a key enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. bohrium.comnih.govmdpi.com

Derivatives of this compound have been designed to act as competitive inhibitors of PARP-1. bohrium.comvulcanchem.com The catalytic mechanism of PARP-1 involves the binding of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to its active site. nih.gov Upon detecting DNA damage, PARP-1 utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation. nih.govmdpi.com This PARylation event facilitates the recruitment of other DNA repair proteins to the site of damage. nih.gov

The this compound scaffold, when incorporated into larger molecules like 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives, is designed to mimic the nicotinamide portion of NAD+. bohrium.com This allows the compound to fit into the NAD+ binding pocket of PARP-1, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity. bohrium.com Molecular docking studies have suggested that the formation of hydrogen bonds between the inhibitor and amino acid residues within the PARP-1 active site is crucial for its inhibitory activity. bohrium.com

Beyond simple catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." mdpi.comnih.gov This phenomenon occurs when the inhibitor binds to the PARP-1 enzyme that is already associated with DNA at a damage site. The inhibitor-bound PARP-1 becomes "trapped" on the DNA, creating a cytotoxic lesion that can lead to cell death, especially in cancer cells with deficient DNA double-strand break repair mechanisms. mdpi.comnih.gov

Several PARP-1 inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for clinical use. nih.gov These established inhibitors also function by competing with NAD+ in the PARP-1 active site. nih.gov When evaluating novel derivatives containing the this compound moiety, a direct comparison of their inhibitory potency is essential.

In one study, a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were synthesized and evaluated for their PARP-1 inhibitory activity. bohrium.com The most potent compound from this series, compound 14p , exhibited an IC₅₀ value of 0.023 μM against PARP-1, which was comparable to that of the established drug Olaparib. bohrium.com This indicates that the this compound scaffold can be a component of highly potent PARP-1 inhibitors.

Furthermore, these novel derivatives demonstrated high selectivity for BRCA-deficient cancer cells (MDA-MB-436) over wild-type cells (MCF-7), a hallmark of effective PARP inhibitors that exploit the principle of synthetic lethality. bohrium.com The ability of different PARP inhibitors to "trap" PARP on DNA can vary, and this is thought to contribute to differences in their efficacy and toxicity profiles. nih.gov

| Compound/Drug | Target(s) | IC₅₀ (PARP-1) | Key Features |

| Compound 14p (a this compound derivative) | PARP-1 | 0.023 μM bohrium.com | Comparable potency to Olaparib; high selectivity for BRCA-deficient cells. bohrium.com |

| Olaparib | PARP-1, PARP-2 nih.gov | ~1-5 nM | First-in-class approved PARP inhibitor. nih.gov |

| Rucaparib | PARP-1, PARP-2, PARP-3 nih.gov | ~1.8 nM | Also inhibits other PARP family members. nih.gov |

| Niraparib | PARP-1, PARP-2 nih.gov | ~3.8 nM | Metabolized by carboxylesterases. nih.gov |

| Talazoparib | PARP-1, PARP-2 nih.gov | ~0.57 nM | Potent PARP trapper. nih.gov |

Exploration of Other Enzyme and Receptor Targets (e.g., Acetylcholinesterase)

While the primary focus for this compound derivatives has been on PARP-1, the piperazine (B1678402) scaffold is a versatile pharmacophore found in a wide range of biologically active molecules that target various enzymes and receptors. mdpi.com

For instance, piperazine-containing compounds have been investigated as inhibitors of acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov AChE inhibitors are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov Although direct studies on this compound as an AChE inhibitor are not prominent, the structural features of the piperazine ring make it a candidate for exploration in this area. The design of such inhibitors often involves linking the piperazine moiety to other chemical groups that can interact with the catalytic active site or the peripheral anionic site of AChE. nih.gov

The broad utility of the piperazine ring means that derivatives of this compound could potentially interact with other targets, including but not limited to:

Kinases: Many kinase inhibitors used in oncology contain a piperazine moiety. mdpi.com

G-protein coupled receptors (GPCRs): The piperazine scaffold is present in various antipsychotic and antidepressant drugs that act on serotonergic and dopaminergic receptors. mdpi.com

Therefore, comprehensive target deconvolution studies are essential to fully understand the polypharmacology of any new derivative and to identify both its intended therapeutic targets and any potential off-target interactions.

Resistance Mechanisms and Strategies for Overcoming Them at the Molecular Level

Given the absence of specific research on resistance mechanisms to this compound, a discussion of potential resistance can be extrapolated from the known mechanisms of resistance to the class of drugs it most closely resembles based on its potential mode of action: PARP inhibitors.

Should this compound function as a PARP inhibitor, several molecular mechanisms could lead to the development of resistance in cancer cells:

Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and thereby its efficacy.

Secondary Mutations in the Target Protein: Mutations in the PARP1 gene that alter the drug-binding site could reduce the affinity of the inhibitor for its target, rendering it less effective.

Restoration of Homologous Recombination Repair: In tumors with initial BRCA mutations, secondary mutations can sometimes restore the function of the BRCA proteins, thus reactivating the homologous recombination pathway for DNA repair. This would abrogate the synthetic lethality induced by PARP inhibition.

Loss of PARP1 Expression: Although less common, the downregulation or loss of PARP1 expression would remove the target for the inhibitor.

Pharmacokinetic Resistance: Alterations in drug metabolism, leading to faster clearance or inactivation of the compound, could also contribute to resistance.

Strategies to overcome such resistance mechanisms at the molecular level could include:

Combination Therapies: Combining the PARP inhibitor with other agents that can counteract the resistance mechanism. For example, co-administration with an inhibitor of ABC transporters could restore intracellular drug levels.

Development of Novel Inhibitors: Designing next-generation inhibitors that can bind to mutated forms of the target protein or have different modes of action.

Targeting Alternative Pathways: In cases where homologous recombination is restored, targeting other components of the DNA damage response or other critical cellular pathways could be a viable strategy.

It is crucial to emphasize that this discussion of resistance is hypothetical and based on the presumed mechanism of action of this compound as a PARP inhibitor, due to the lack of direct experimental evidence for this specific compound.

Derivative Synthesis and Biological Activity Profiles

Design and Synthesis of Chemically Diverse Analogues

The design and synthesis of chemically diverse analogues of a lead compound are fundamental to the process of drug discovery. These efforts are aimed at improving potency, selectivity, and pharmacokinetic properties. For derivatives of 4-acetylpiperazine-2-carboxamide, several strategies are employed to generate a library of compounds for biological screening.

Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. ajptr.com This approach can lead to enhanced biological activity, improved selectivity, and better metabolic stability. nih.gov

In the context of piperazine (B1678402) carboxamides, the amide functional group is a common target for bioisosteric replacement. For instance, the carboxamide can be replaced with a sulfonamide group. nih.gov This substitution can alter the compound's hydrogen bonding capacity, electronic distribution, and conformational preferences, which in turn can influence its interaction with biological targets. nih.gov Studies on a series of carboxamide and sulphonamide alkyl(ethyl to hexyl)piperazine analogues have shown that such modifications can significantly impact their affinity for various receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov For example, a sulphonamide analogue with a hexyl linker displayed high affinity for 5-HT1A, D4.2, and D3 receptors. nih.gov

Another bioisosteric replacement for the amide group is the use of heteroaromatic rings. The thoughtful deployment of a bioisostere offers potential value in drug design campaigns by providing an opportunity to probe the effect of steric size and shape, the modulation of dipole and electronic properties, lipophilicity and polarity, or pKa on a biological response. nih.gov

Scaffold Hopping Approaches for Novel Chemotypes

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular scaffolds that can mimic the biological activity of a known active compound. nih.gov This approach is particularly useful for discovering novel chemotypes with improved properties or for navigating around existing intellectual property.

For piperazine-2-carboxamide (B1304950) derivatives, scaffold hopping could involve replacing the piperazine ring with other heterocyclic systems while maintaining the key pharmacophoric features. For instance, the piperazine scaffold could be replaced with a piperidine (B6355638) or a pyrrolidine (B122466) ring system. acs.orgresearchgate.net A study on proteasome inhibitors utilized an extensive scaffold-hopping exercise which led to a preclinical candidate for the treatment of visceral leishmaniasis. acs.org This highlights the potential of scaffold hopping to generate novel and effective therapeutic agents. acs.org

The synthesis of these new scaffolds often requires multi-step reaction sequences. For example, the synthesis of piperazine derivatives can be achieved through various methods, including the cyclization of appropriate precursors. researchgate.net One common method involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring. researchgate.net

Rational Design Based on SAR/QSAR Insights

Rational drug design involves the use of structural information about the biological target or the ligand to guide the design of new and more potent compounds. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are integral to this process. SAR studies analyze how changes in the molecular structure of a compound affect its biological activity, providing qualitative insights for optimization. QSAR, on the other hand, uses statistical methods to correlate the chemical structure with biological activity, providing quantitative models for predicting the activity of new compounds.

For piperazine derivatives, SAR studies have revealed key structural features that are important for their biological activity. For example, in a series of N-arylpiperazine-1-carboxamide derivatives acting as androgen receptor antagonists, it was found that trans-2,5-dimethylpiperazine (B131708) derivatives were potent antagonists. nih.gov Similarly, for pyrimidinyl-piperazine carboxamide derivatives as α-glucosidase inhibitors, compounds with an S-configuration at the chiral center were found to be more active than their R-configuration counterparts. researchgate.net

QSAR studies can provide more detailed insights into the structural requirements for activity. For instance, a QSAR study on quinoline-benzimidazole scaffold bearing piperazine acetamide (B32628) derivatives as antidiabetic agents could help in identifying the key physicochemical properties that govern their α-glucosidase inhibitory activity. nih.gov

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are crucial for determining the potency and mechanism of action of newly synthesized compounds. These assays measure the ability of a compound to inhibit the activity of a specific enzyme that is implicated in a disease process.

Derivatives of piperazine carboxamides have been evaluated against a variety of enzymes. For example, a series of pyrimidinyl-piperazine carboxamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes. researchgate.net Many of these compounds showed significant inhibitory potency, with some exhibiting IC50 values in the low micromolar range. researchgate.net A kinetic study of the most potent compounds revealed that they act as competitive inhibitors of the enzyme. researchgate.net

Another study focused on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives as α-glucosidase inhibitors. nih.gov These compounds were found to be potent, noncompetitive inhibitors of the enzyme. nih.gov The most potent compound in this series had a Ki value of 5.75 μM. nih.gov

Furthermore, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. researchgate.net Several of these compounds displayed moderate AChE inhibitory activity, with the most potent one having an IC50 of 0.90 µM. researchgate.net Kinetic studies indicated a mixed-type inhibition mechanism. researchgate.net

Table 1: In Vitro Enzyme Inhibition Data for Piperazine Carboxamide Derivatives

| Compound Series | Target Enzyme | Most Potent Compound | Inhibition (IC50/Ki) | Inhibition Type |

| Pyrimidinyl-piperazine carboxamides researchgate.net | α-glucosidase | 7c, 17c, 21c, 22c | 0.4–1.5 µM (IC50) | Competitive |

| 4-(Dimethylaminoalkyl)piperazine-1-carbodithioates nih.gov | α-glucosidase | PC1 | 5.75 μM (Ki) | Noncompetitive |

| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamides researchgate.net | Acetylcholinesterase (AChE) | 6g | 0.90 µM (IC50) | Mixed-type |

Receptor Binding Assays

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These assays are essential for identifying compounds that can modulate the function of receptors involved in various physiological and pathological processes.

Piperazine derivatives have shown affinity for a wide range of receptors, including serotonin (5-HT), dopamine (D), and androgen receptors. nih.govnih.govresearchgate.net For instance, a series of substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides were tested for their affinity to 5-HT1A and D4.2 receptors. researchgate.net Compounds with a 3-CF3 group on the distal phenyl ring showed high affinity and selectivity for 5-HT1A receptors. researchgate.net

In another study, a series of carboxamide and sulphonamide alkylpiperazine analogues were evaluated for their affinity for a range of receptors. nih.gov The carboxamide derivative with a pentyl linker showed the highest affinity for α2A-adrenoceptors, as well as high affinity for 5-HT1A and D3 receptors. nih.gov

N-arylpiperazine-1-carboxamide derivatives have been identified as potent androgen receptor (AR) antagonists. nih.gov The most potent compound in this series, YM-175735, was found to be approximately 4-fold stronger as an AR antagonist compared to the known drug bicalutamide. nih.gov

Table 2: Receptor Binding Affinity Data for Piperazine Carboxamide Analogues

| Compound Series | Target Receptor | Most Potent Compound | Affinity (Ki/IC50) |

| Substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides researchgate.net | 5-HT1A | Compound with 3-CF3 group | High affinity and selectivity |

| Carboxamide/sulphonamide alkylpiperazines nih.gov | α2A-adrenoceptor | Carboxamide with pentyl linker | High affinity |

| N-Arylpiperazine-1-carboxamides nih.gov | Androgen Receptor (AR) | YM-175735 | ~4-fold stronger than bicalutamide |

| 6-Acetyl-7-hydroxy-4-methylcoumarin derivatives semanticscholar.org | 5-HT1A | Compound 7 | 0.57 nM (Ki) |

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

Future research will likely focus on developing more efficient and stereoselective synthetic routes to 4-Acetylpiperazine-2-carboxamide and its derivatives. While classical methods for creating piperazine (B1678402) derivatives are established, there is a continuous drive for innovative chemistries that offer better yields and access to a wider range of structural diversity. researchgate.netresearchgate.net The development of novel synthetic strategies is crucial for expanding the chemical space available to medicinal chemists. researchgate.net

Key areas for exploration include:

Asymmetric Synthesis: Developing methods to control the stereochemistry at the C2 position of the piperazine ring is critical, as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.

Green Chemistry Approaches: Implementing more environmentally friendly reaction conditions, such as using greener solvents and catalysts, will be an important consideration in the synthesis of new analogues.

Combinatorial Chemistry: Utilizing combinatorial approaches to generate libraries of related compounds will facilitate the rapid exploration of structure-activity relationships (SAR). fedlab.ru A study on novel carboxamide compounds with piperazine and arylsulfonyl groups demonstrated the synthesis of a series of derivatives to investigate their herbicidal and antifungal activities. nih.gov

A recent example in a related field involved the synthesis of piperine-carboximidamide hybrids, where piperic acid was coupled with amidoximes to create novel compounds with antiproliferative properties. nih.gov This highlights the potential for combining the this compound core with other pharmacophores to generate new therapeutic agents.

Application of Advanced Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more effective and safer drug candidates. researchgate.net For this compound, computational methods can be applied in several ways:

Molecular Docking and Dynamics: These techniques can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. For instance, in a study of piperazine-2-carboxylic acid derivatives, molecular docking and dynamics simulations provided insights into their binding with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov These simulations revealed stable binding through hydrogen bonds and hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. nih.gov This information is invaluable for designing new compounds with enhanced potency.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for further development. jetir.org A study on piperazine-linked naphthalimide derivatives used in silico ADME/Tox screening to indicate their potential to target specific cancers. nih.gov

Table 1: Examples of Computational Modeling in Piperazine Derivative Research

| Computational Method | Application | Study Focus | Reference |

| Molecular Docking & Dynamics | Predicting binding modes and stability | Piperazine-2-carboxylic acid derivatives for Alzheimer's disease | nih.gov |

| 3D-QSAR | Investigating structure-activity relationships | Piperazine-containing carboxamides as fungicides | nih.gov |

| ADMET Prediction | Assessing drug-like properties | Piperazine-linked naphthalimide-arylsulfonyl derivatives | nih.gov |

| Molecular Docking | Correlating binding affinity with activity | 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives as anti-diabetic agents | researchgate.net |

Identification of Undiscovered Biological Activities and Molecular Targets

The piperazine scaffold is known to interact with a wide array of biological targets, leading to diverse pharmacological effects including antimicrobial, anticancer, and CNS activities. researchgate.netontosight.ainih.gov A key future direction for this compound is the systematic exploration of its biological activity profile to uncover novel therapeutic applications.

Potential therapeutic areas to investigate include:

Anticancer Activity: Piperazine derivatives have been investigated as targeted anticancer agents that can inhibit specific molecular pathways involved in tumor growth or overcome multidrug resistance. researchgate.netontosight.ai

Antimicrobial Activity: The structural diversity of piperazine derivatives makes them promising candidates for the development of new antibiotics, with some demonstrating potent effects against both Gram-positive and Gram-negative bacteria. researchgate.net

Central Nervous System (CNS) Disorders: Piperazine derivatives are known to act on dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications as antipsychotic agents. ontosight.aimdpi.com